molecular formula C18H14INO5S B4342101 METHYL 3-[({5-[(4-IODOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

METHYL 3-[({5-[(4-IODOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

Cat. No.: B4342101
M. Wt: 483.3 g/mol
InChI Key: ITOCUGIWVYYFMO-UHFFFAOYSA-N
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Description

Methyl 3-({5-[(4-iodophenoxy)methyl]-2-furoyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[({5-[(4-IODOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({5-[(4-iodophenoxy)methyl]-2-furoyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 3-({5-[(4-iodophenoxy)methyl]-2-furoyl}amino)-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 3-[({5-[(4-IODOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({5-[(4-iodophenoxy)methyl]-2-furoyl}amino)-2-thiophenecarboxylate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and physical properties. This uniqueness makes it valuable for applications that require precise molecular interactions and stability under various conditions.

Properties

IUPAC Name

methyl 3-[[5-[(4-iodophenoxy)methyl]furan-2-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO5S/c1-23-18(22)16-14(8-9-26-16)20-17(21)15-7-6-13(25-15)10-24-12-4-2-11(19)3-5-12/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOCUGIWVYYFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-[({5-[(4-IODOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-[({5-[(4-IODOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 3-[({5-[(4-IODOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 4
METHYL 3-[({5-[(4-IODOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 3-[({5-[(4-IODOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 3-[({5-[(4-IODOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

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